![molecular formula C22H31IN2O B14668663 Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine CAS No. 40028-13-5](/img/structure/B14668663.png)
Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine is a complex organic compound that combines the properties of iodomethane and a piperazine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine typically involves multiple steps. One common method includes the reaction of 1-(4-methoxyphenyl)-3-phenylpropylamine with 4-methylpiperazine in the presence of a suitable solvent and catalyst. The resulting intermediate is then treated with iodomethane under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodomethane: A simpler compound with a single iodine atom, used primarily in organic synthesis.
1-(4-Methoxyphenyl)-3-phenylpropylamine: A precursor in the synthesis of the target compound.
4-Methylpiperazine: Another precursor, commonly used in the synthesis of various piperazine derivatives.
Uniqueness
Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine is unique due to its combined structural features, which confer specific chemical and biological properties not found in simpler compounds
Eigenschaften
CAS-Nummer |
40028-13-5 |
|---|---|
Molekularformel |
C22H31IN2O |
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine |
InChI |
InChI=1S/C21H28N2O.CH3I/c1-22-14-16-23(17-15-22)21(13-8-18-6-4-3-5-7-18)19-9-11-20(24-2)12-10-19;1-2/h3-7,9-12,21H,8,13-17H2,1-2H3;1H3 |
InChI-Schlüssel |
FMVFMRSBKWTVHX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(CCC2=CC=CC=C2)C3=CC=C(C=C3)OC.CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexanone, 3-[(4-nitrophenyl)thio]-](/img/structure/B14668584.png)
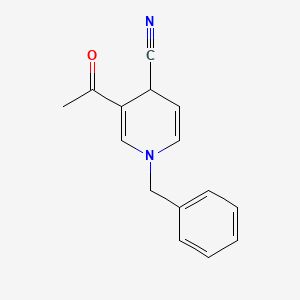
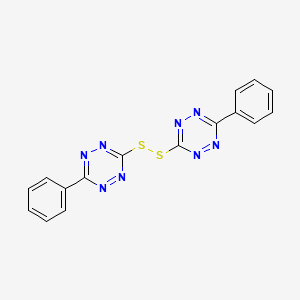

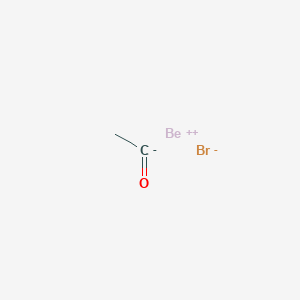
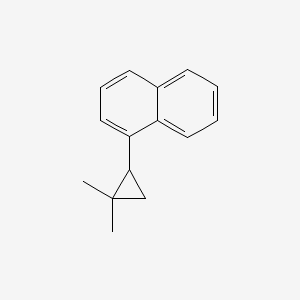


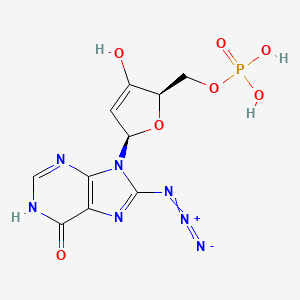
![5,5'-[(E)-Diazenediyl]dipentanenitrile](/img/structure/B14668612.png)
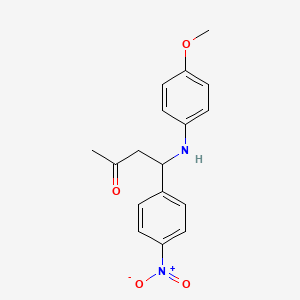
![1H-imidazo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B14668619.png)
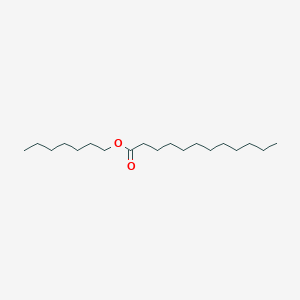
![1-[3-(Hexadecyloxy)phenyl]ethan-1-one](/img/structure/B14668628.png)
